molecular formula C9H17N5O B13741868 s-Triazine, 4,6-diamino-2-hexoxy- CAS No. 24126-20-3

s-Triazine, 4,6-diamino-2-hexoxy-

Cat. No.: B13741868
CAS No.: 24126-20-3
M. Wt: 211.26 g/mol
InChI Key: ZKKLTSRYHIOSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

s-Triazine, 4,6-diamino-2-hexoxy- is a derivative of the s-triazine family, which is a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. These compounds are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 4,6-diamino-2-hexoxy- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine or sodium hydroxide to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for s-triazine derivatives often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of microwave-assisted synthesis and solid-phase synthesis are also explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 4,6-diamino-2-hexoxy- undergoes various chemical reactions, including:

    Nucleophilic Substitution: Preferred due to the electron-deficient nature of the triazine ring.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: Forms condensation products with aldehydes and ketones.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can exhibit different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

s-Triazine, 4,6-diamino-2-hexoxy- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the production of dyes, lubricants, and analytical reagents.

Mechanism of Action

The mechanism of action of s-Triazine, 4,6-diamino-2-hexoxy- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in critical biological processes, leading to effects such as cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to s-Triazine, 4,6-diamino-2-hexoxy- include:

  • 2-Chloro-4,6-diamino-s-triazine
  • 2,4-Diamino-6-vinyl-s-triazine
  • 4,6-Diamino-1,2-dihydro-1,3,5-triazine

Uniqueness

What sets s-Triazine, 4,6-diamino-2-hexoxy- apart from these similar compounds is its unique substitution pattern, which can confer distinct chemical and biological properties. For example, the hexoxy group can enhance its solubility and interaction with biological membranes, making it a more effective agent in certain applications .

Properties

CAS No.

24126-20-3

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

6-hexoxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H17N5O/c1-2-3-4-5-6-15-9-13-7(10)12-8(11)14-9/h2-6H2,1H3,(H4,10,11,12,13,14)

InChI Key

ZKKLTSRYHIOSGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NC(=NC(=N1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.